2-amino-4-methoxy-7(8H)-pteridinone
Description
2-Amino-4-methoxy-7(8H)-pteridinone is a heterocyclic compound belonging to the pteridinone family, characterized by a fused pyrimidine and pyrazine ring system. Key functional groups include an amino group at position 2 and a methoxy group at position 4, which influence its physicochemical and biological properties. Pteridinones are of significant interest in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and modulators of epigenetic targets .
Properties
Molecular Formula |
C7H7N5O2 |
|---|---|
Molecular Weight |
193.166 |
IUPAC Name |
2-amino-4-methoxy-8H-pteridin-7-one |
InChI |
InChI=1S/C7H7N5O2/c1-14-6-4-5(11-7(8)12-6)10-3(13)2-9-4/h2H,1H3,(H3,8,10,11,12,13) |
InChI Key |
KTRKJANKBRZCLK-UHFFFAOYSA-N |
SMILES |
COC1=NC(=NC2=C1N=CC(=O)N2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Pteridinone derivatives vary in substituents at positions 2, 4, 6, and 8, which critically affect their bioactivity and solubility. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations :
- Amino vs. Methoxy Groups: Amino groups (e.g., 2,4-diamino derivatives) enhance hydrogen bonding and solubility in polar solvents, whereas methoxy groups increase lipophilicity, improving membrane permeability .
Key Insights :
- Immunomodulation: A pteridinone TLR-7 agonist demonstrates applicability in autoimmune diseases and cancer immunotherapy .
- Structural-Activity Relationships: Methoxy groups (e.g., 4-methoxy) may reduce polarity, enhancing cellular uptake, while amino groups facilitate target engagement via hydrogen bonding .
Physicochemical Properties
- Solubility: Phenyl-substituted derivatives (e.g., 2,4-diamino-6-phenyl) exhibit improved solubility in organic solvents, aiding formulation .
- Stability : Methoxy groups at position 4 (as in 2,4-dimethoxy-6-methyl) confer resistance to oxidative degradation compared to hydroxylated analogs .
- UV/Visible Spectra: Derivatives like 4-(dimethylamino)-8-methyl-2-(methylthio)-7(8H)-pteridinone exhibit characteristic absorption maxima (~300 nm), useful for analytical quantification .
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